Urinary Excretion in Rats: N-oxide vs. Major Metabolites
In a rat model, Trimethoprim N-oxide (as 'Trimethoprim ring N-oxide') accounted for 7% of the radioactivity excreted in 8-hour urine, significantly lower than the major metabolite 3-demethyl-trimethoprim (≥30%) and comparable to α-hydroxy-trimethoprim (5%) [1]. This quantitative difference mandates the use of the specific N-oxide standard for accurate metabolic profiling in rodent studies.
| Evidence Dimension | Percentage of total radioactivity excreted in 8-hour urine |
|---|---|
| Target Compound Data | 7% |
| Comparator Or Baseline | 3-demethyl-trimethoprim: ≥30%; α-hydroxy-trimethoprim: 5% |
| Quantified Difference | 4.3-fold lower than 3-demethyl-trimethoprim; 1.4-fold higher than α-hydroxy-trimethoprim |
| Conditions | Oral administration of 14C-trimethoprim to rats; radioactivity measured in 8-hour urine |
Why This Matters
Accurate quantification of Trimethoprim N-oxide in urine is essential for species-specific metabolic pathway validation and for ensuring the integrity of pharmacokinetic data in preclinical studies.
- [1] Meshi, T., & Sato, Y. (1972). Studies on Sulfamethoxazole/Trimethoprim. Absorption, Distribution, Excretion and Metabolism of Trimethoprim in Rat. Chemical and Pharmaceutical Bulletin, 20(10), 2079-2090. View Source
